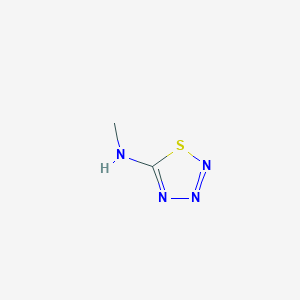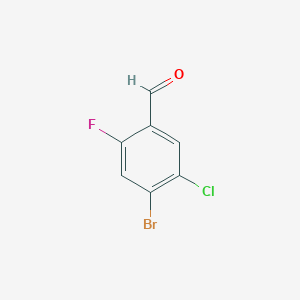
4-Bromo-5-chloro-2-fluorobenzaldehyde
Übersicht
Beschreibung
The compound 4-Bromo-5-chloro-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been synthesized and characterized, providing insights into the potential properties and reactivity of 4-Bromo-5-chloro-2-fluorobenzaldehyde. For instance, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde has been reported, indicating the reactivity of the bromo substituent in forming Schiff base monomers .
Synthesis Analysis
The synthesis of related compounds involves halogen-exchange reactions, as seen in the preparation of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride in the presence of a phase transfer catalyst . Additionally, the selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been demonstrated, which could be relevant for the synthesis of halogenated benzaldehydes like 4-Bromo-5-chloro-2-fluorobenzaldehyde .
Molecular Structure Analysis
While the molecular structure of 4-Bromo-5-chloro-2-fluorobenzaldehyde is not directly analyzed in the provided papers, the characterization techniques used for similar compounds, such as FT-IR, NMR, and mass spectrometry, are applicable for determining the structure and confirming the identity of such halogenated aromatic compounds .
Chemical Reactions Analysis
The chemical reactivity of halogenated benzaldehydes is highlighted by their ability to participate in various organic reactions. For example, 4-bromobenzaldehyde has been used to synthesize Schiff base monomers, which are then polymerized through oxidative polycondensation reactions . The presence of electron-withdrawing groups such as bromo, chloro, and fluoro substituents can influence the reactivity and selectivity of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes can be inferred from their structural analogs. The presence of halogen atoms can affect the solubility, melting point, and boiling point of the compound. The electronic properties, such as HOMO-LUMO energy levels and band gaps, can be estimated using electrochemical and optical measurements, as demonstrated for poly(iminophenol)s derived from 4-bromobenzaldehyde . The fluorescence properties of these materials also suggest potential applications in optoelectronic devices.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Bromo-5-chloro-2-fluorobenzaldehyde has been utilized in various synthesis and characterization processes. For example, it has been used in the synthesis of chalcones, which are then cyclized to produce different compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one and 2-(4-bromo-2-fluorophenyl)-3-chloro-4H-chromen-4-one. These compounds have been screened for antimicrobial activities, demonstrating the chemical's role in producing potentially useful pharmacological agents (Jagadhani, Kundalikar, & Karale, 2014).
Experimental Studies
In experimental studies, 4-Bromo-5-chloro-2-fluorobenzaldehyde and its derivatives have been subject to various analyses to understand their structural and vibrational properties. For instance, X-ray diffraction, FT-IR, and Raman techniques have been employed to characterize the structure of these compounds, revealing insights into their conformational isomers and vibrational assignments (Parlak et al., 2014).
Synthetic Applications
The compound has found application in the synthesis of various derivatives. For example, methyl 4-bromo-2-methoxybenzoate was synthesized starting from 4-bromo-2-fluorotoluene, demonstrating the compound's utility in creating complex chemical structures (Bing-he, 2008).
Crystal Structure Analysis
Research has also been conducted on the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde, a closely related compound. Such studies help in understanding the molecular structure and properties, which are crucial for the development of new materials and drugs (Tursun et al., 2015).
Synthesis of Fluorobenzaldehydes
Moreover, methods have been developed for the synthesis of fluorobenzaldehydes from their chloro-derivatives, highlighting the versatility of 4-Bromo-5-chloro-2-fluorobenzaldehyde in synthetic chemistry (Yoshida & Kimura, 1988).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Bromo-5-chloro-2-fluorobenzaldehyde is a synthetic intermediate . It has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol . It has also been used in the preparation of benzyl amine-based histamine H3 antagonist having serotonin reuptake activity . Therefore, its primary targets could be histamine H3 receptors and serotonin transporters.
Mode of Action
It is known to interact with its targets (histamine h3 receptors and serotonin transporters) to inhibit serotonin reuptake . This results in an increase in the concentration of serotonin in the synaptic cleft, enhancing its neurotransmission.
Biochemical Pathways
The compound’s interaction with histamine H3 receptors and serotonin transporters affects the histaminergic and serotonergic pathways respectively . The inhibition of serotonin reuptake can lead to an increase in serotonin levels in the synaptic cleft, which can have downstream effects on mood regulation, sleep, appetite, and other physiological functions.
Result of Action
The molecular and cellular effects of 4-Bromo-5-chloro-2-fluorobenzaldehyde’s action would depend on the specific biochemical pathways it affects. For instance, its role as a serotonin reuptake inhibitor could lead to increased serotonin levels in the synaptic cleft, potentially impacting mood, sleep, and appetite .
Action Environment
The action, efficacy, and stability of 4-Bromo-5-chloro-2-fluorobenzaldehyde can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature . For instance, it is recommended to store the compound under an inert gas at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGYCHJPYQRCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-fluorobenzaldehyde | |
CAS RN |
1603584-72-0 | |
| Record name | 4-bromo-5-chloro-2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
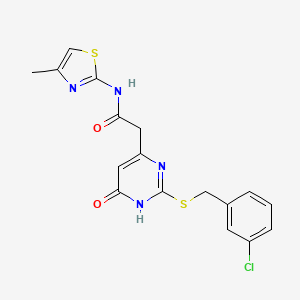
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)
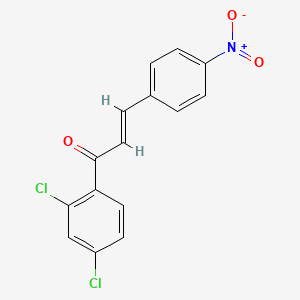
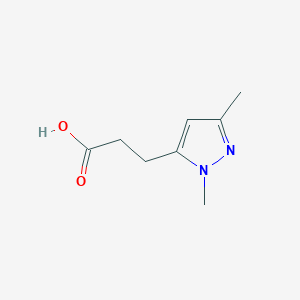
![6-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2531765.png)


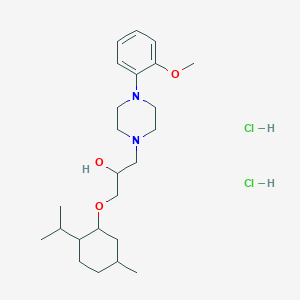

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2531771.png)


